![molecular formula C14H18FNO5 B2481807 2-(4-Fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 2387225-14-9](/img/structure/B2481807.png)
2-(4-Fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is an organic compound that features a fluorinated phenoxy group and a carbamate-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate halogenated propanoic acid derivative under basic conditions to form the fluorophenoxy intermediate.
Carbamate Protection: The amino group is protected using a carbamate protecting group, such as tert-butoxycarbonyl (Boc), to prevent unwanted side reactions during subsequent steps.
Coupling Reaction: The protected amino group is then coupled with the fluorophenoxy intermediate using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it back to the free amine.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Free amine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity through halogen bonding, while the carbamate group can modulate the compound’s stability and reactivity. The exact pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
2-(4-Fluorophenoxy)propanoic acid: Lacks the carbamate-protected amino group, making it less versatile in certain synthetic applications.
3-(4-Fluorophenoxy)propanoic acid: Differently positioned phenoxy group, affecting its reactivity and binding properties.
2-(4-Chlorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.
Uniqueness: 2-(4-Fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to the combination of the fluorophenoxy group and the carbamate-protected amino group, which together confer specific reactivity and binding characteristics that are valuable in both synthetic and biological applications.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5/c1-14(2,3)21-13(19)16-8-11(12(17)18)20-10-6-4-9(15)5-7-10/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYMXMUEMKNEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)OC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide](/img/structure/B2481724.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2481727.png)
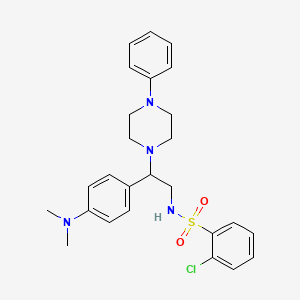

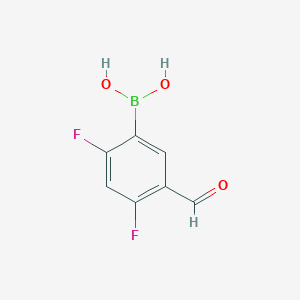
![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2481732.png)
![2-(3-Bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetamide](/img/structure/B2481733.png)
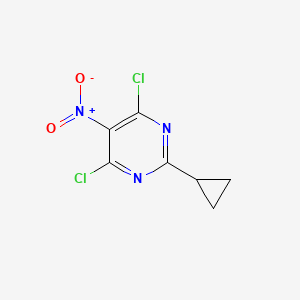
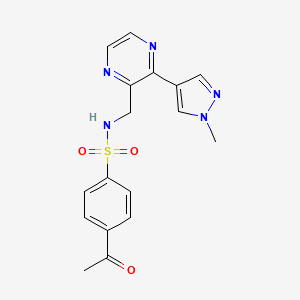
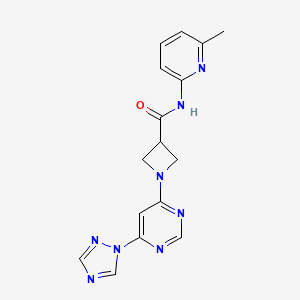
![ethyl 4-(2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2481739.png)
![6-Tert-butyl-2-{1-[2-(3,4-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2481740.png)
![{[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2481743.png)
![N-[(pyrrolidin-3-yl)methyl]acetamide dihydrochloride](/img/structure/B2481747.png)
